1-(5-Vinylpyridin-2-yl)indoline
Description
Contextualization of Indoline (B122111) as a Privileged Heterocyclic Scaffold in Organic Chemistry
The indoline framework, a heterocyclic organic compound, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities. researchgate.netresearchgate.netnih.gov Its structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a rigid and three-dimensional architecture that is amenable to a wide range of chemical modifications. nih.govchemenu.com This versatility has made it a "privileged scaffold" in medicinal chemistry, with indoline-containing compounds exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netekb.egnih.gov
The chemical tractability of the indoline nucleus allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physical properties. nih.gov Researchers have developed numerous synthetic methods to access diverse indoline derivatives, further expanding its utility in drug discovery and the creation of functional materials. ekb.egpolimi.itacs.org The inherent properties of the indoline scaffold make it a cornerstone in the design of novel molecular entities with tailored functions. researchgate.netresearchgate.net
Significance of the Vinylpyridine Moiety in Contemporary Chemical Synthesis and Functional Materials
The vinylpyridine moiety is another crucial building block in modern chemistry, valued for its reactive vinyl group and the electronic properties of the pyridine (B92270) ring. This combination allows it to participate in a variety of chemical transformations, making it a versatile component in the synthesis of polymers, ligands for catalysis, and functional materials. acs.orgresearchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, influencing the self-assembly and macroscopic properties of the resulting materials. acs.org
The reactivity of the vinyl group enables polymerization and other addition reactions, leading to the formation of polymers with tunable characteristics. acs.org Poly(vinylpyridine), for instance, is utilized in various applications, including the development of smart materials and as a support for catalysts. acs.orgresearchgate.netresearchgate.net The position of the vinyl group on the pyridine ring (e.g., 2-vinylpyridine (B74390), 4-vinylpyridine) also significantly impacts the steric and electronic environment, offering another layer of control in molecular design. acs.orgacs.org
Rationale and Scope for In-depth Investigation of 1-(5-Vinylpyridin-2-yl)indoline
The deliberate fusion of the indoline and vinylpyridine moieties in this compound creates a molecule with a unique combination of structural features and potential functionalities. The rationale for its investigation stems from the synergistic potential of its two core components. The indoline portion provides a proven biocompatible and structurally rigid platform, while the vinylpyridine unit introduces a reactive handle for further chemical modifications and the potential for coordination chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H14N2/c1-2-12-7-8-15(16-11-12)17-10-9-13-5-3-4-6-14(13)17/h2-8,11H,1,9-10H2 |
InChI Key |
ZMBKKXGGWWCGHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of 1 5 Vinylpyridin 2 Yl Indoline
Reactivity of the Indoline (B122111) Ring System
The indoline moiety, a dihydroindole, possesses a unique reactivity profile that blends characteristics of both aromatic and saturated heterocyclic systems. The nitrogen atom's lone pair of electrons can influence the aromaticity and nucleophilicity of the fused benzene (B151609) ring, while the pyrrolidine (B122466) ring can undergo reactions typical of secondary amines and saturated C-H bonds.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The substitution patterns on the indoline ring are governed by the electronic effects of the N-substituent and the inherent reactivity of the benzene ring.
Electrophilic Aromatic Substitution: The amino group of arylamines is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org However, the high reactivity can lead to over-reaction and the formation of multiple substitution products. libretexts.orglibretexts.org To control the reactivity and achieve selective substitution, the activating effect of the amine can be attenuated by converting it into an amide. libretexts.org In the case of 1-(5-Vinylpyridin-2-yl)indoline, the N-pyridyl group is expected to be less activating than a simple N-alkyl or N-H group due to the electron-withdrawing nature of the pyridine (B92270) ring. Nevertheless, the nitrogen lone pair still donates electron density to the benzene ring, directing incoming electrophiles to the ortho and para positions (C5 and C7). The mechanism for electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) on the indoline ring itself is generally difficult unless activated by strongly electron-withdrawing groups. However, the pyridine ring, particularly when quaternized, can undergo nucleophilic aromatic substitution. Studies on N-methylpyridinium ions have shown that the reactivity order for leaving groups can be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, with the reaction mechanism involving rate-determining deprotonation of an addition intermediate. nih.govimperial.ac.uk
Hydrogenation and Dehydrogenation Pathways
The interconversion between the indoline and the corresponding indole (B1671886) is a significant transformation.
Hydrogenation: The hydrogenation of indoles to indolines is a well-established atom-economical process. nih.gov Various catalytic systems, including transition metals and main-group elements like triarylboranes, have been developed for this purpose. nih.govacs.org For instance, a shelf-stable heteroleptic borane (B79455) has been shown to efficiently catalyze the solvent-free hydrogenation of N-substituted indoles to indolines. nih.govacs.org The hydrogenation of unprotected indoles can be challenging due to catalyst poisoning by the product indoline and over-hydrogenation. nih.gov However, methods using Pt/C with an acid activator in water have proven effective. nih.gov The complete hydrogenation of protected indoles to octahydroindoles has also been achieved using ruthenium N-heterocyclic carbene complexes. acs.org
Dehydrogenation: The dehydrogenation of indolines to indoles is a crucial transformation for synthesizing functionalized indoles. researchgate.net This "aromatase" process can be catalyzed by various systems, including palladium on carbon (Pd/C), manganese dioxide, and copper-based co-catalytic systems. researchgate.netrsc.orgresearchgate.net Cytochrome P450 enzymes have also been found to catalyze the dehydrogenation of indoline to indole. nih.gov This transformation is significant as the resulting indole may possess different biological activity than the parent indoline. nih.gov
| Transformation | Catalyst/Reagent | Product | Reference |
| Hydrogenation | Triarylborane | Indoline | nih.govacs.org |
| Hydrogenation | Pt/C, p-toluenesulfonic acid | Indoline | nih.gov |
| Dehydrogenation | Pd/C | Indole | researchgate.net |
| Dehydrogenation | CuCl, DMAP, azo-compound | Indole | rsc.org |
| Dehydrogenation | Cytochrome P450 | Indole | nih.gov |
Regioselective Functionalization of the Indoline Moiety
Directing group-assisted C-H functionalization has become a powerful tool for the selective modification of the indoline ring. nih.govnih.govresearchgate.net While the C2 and C3 positions of indoles are typically more reactive, functionalization of the benzene ring of indolines can be achieved. nih.govnih.govresearchgate.net The pyridyl group in this compound can potentially act as a directing group to guide functionalization to specific positions on the indoline ring. The regioselectivity of transition-metal-catalyzed C-H bond functionalization of indoles and indolines has been a subject of extensive study, with the outcome often depending on the catalyst and the specific C-H activation step. nih.govresearchgate.net Functionalization at the C4 and C7 positions of the indole nucleus, which are structurally analogous to positions on the indoline benzene ring, is particularly challenging but can be achieved through strategies like reduction to the indoline, functionalization, and subsequent re-oxidation. nih.govresearchgate.net
Reactivity of the Vinylpyridine Side Chain
The vinyl group attached to the pyridine ring is a versatile functional handle that can participate in a variety of addition and cycloaddition reactions.
Conjugate Addition Reactions to the Vinyl Group
The electron-withdrawing nature of the pyridine ring makes the vinyl group an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.netnih.govresearchgate.netacs.org This includes the addition of amines, organometallic reagents, and other carbon nucleophiles. researchgate.netnih.govresearchgate.net The reaction of 2-vinylpyridine (B74390) with amines, for instance, has been explored using hexafluoroisopropanol (HFIP) as a solvent to facilitate the proton transfer step. researchgate.net The resulting anionic intermediates from the addition of organolithium reagents to dipyridylethylenes can be trapped with various electrophiles, further expanding the synthetic utility of this reaction. nih.gov
| Nucleophile | Product Type | Reference |
| Secondary Amines | β-Aminoethylpyridine | researchgate.netresearchgate.net |
| Organolithium Reagents | Functionalized Ethylpyridine | nih.gov |
Cycloaddition Reactions (e.g., [3+2] Annulations, Diels-Alder)
The vinyl group of vinylpyridines can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of new ring systems.
Diels-Alder Reactions: While thermal Diels-Alder reactions of vinylpyridines often require harsh conditions and give low yields, Lewis acid promotion can dramatically improve their efficiency and selectivity. nih.govresearchgate.net Boron trifluoride etherate (BF₃·OEt₂) has been shown to catalyze the Diels-Alder reaction of vinylpyridines with unactivated dienes, providing access to cyclohexyl-appended azaarenes. nih.govresearchgate.net These reactions generally follow predictable trends of reactivity and regioselectivity. nih.gov The Diels-Alder reaction is a powerful tool for constructing six-membered rings, and its application with vinylazaarenes has expanded the synthetic chemist's toolbox. nih.govresearchgate.netresearchgate.netacsgcipr.orgrsc.org
[3+2] Annulations: The vinyl group can also participate in [3+2] cycloadditions with various 1,3-dipoles. For example, visible-light-driven [3+2] annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes, including 2-vinylpyridine, have been developed, although the yield for 2-vinylpyridine was low in the reported study. acs.org These reactions can proceed through stepwise mechanisms involving diradical intermediates. acs.org Other [3+2] annulation strategies have been developed for the synthesis of various five-membered heterocyclic rings. nih.govrsc.orgchim.itresearchgate.netpku.edu.cn
Other Cycloadditions: Vinylcyclopropanes can undergo rhodium-catalyzed [5+2+1] cycloadditions with carbon monoxide to form eight-membered rings. pku.edu.cn There are also examples of cobalt-catalyzed [5+1] cycloadditions between vinylcyclopropanes and vinylidenes. nih.govnih.gov
| Reaction Type | Reactant Partner | Product Type | Catalyst/Conditions | Reference |
| Diels-Alder | Unactivated Dienes | Cyclohexyl-appended Pyridine | BF₃·OEt₂ | nih.govresearchgate.net |
| [3+2] Annulation | N-[(trimethylsilyl)methyl]phthalimide | Pyrrolidine-fused system | Visible light, photocatalyst | acs.org |
| [5+2+1] Cycloaddition | Carbon Monoxide (with vinylcyclopropane (B126155) analog) | Eight-membered ring | Rhodium catalyst | pku.edu.cn |
Radical Polymerization Behavior of the Vinyl Moiety
The vinyl group attached to the pyridine ring of this compound is susceptible to radical polymerization, a process that can lead to the formation of novel polymeric materials. The polymerization of vinylpyridines is well-documented and can proceed through various radical mechanisms, including conventional free radical polymerization and controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP). capes.gov.brcmu.eduresearchgate.netacs.orgrsc.org
The polymerization is initiated by the decomposition of a radical initiator, generating free radicals that add to the vinyl group. The resulting radical can then propagate by adding to subsequent monomer units. The pyridine and indoline functionalities are expected to remain intact under these conditions, becoming pendant groups along the polymer backbone. These nitrogen-containing heterocycles can impart unique properties to the resulting polymer, such as basicity, metal-coordinating ability, and potential for post-polymerization modification.
Controlled radical polymerization techniques offer the advantage of producing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. cmu.edumdpi.com For instance, ATRP of vinylpyridines is typically carried out in the presence of a copper catalyst and a suitable ligand. capes.gov.bracs.org NMP, on the other hand, often utilizes stable nitroxide radicals like TEMPO to reversibly cap the growing polymer chains. cmu.edu
Table 1: Representative Conditions for Radical Polymerization of Vinylpyridines
| Polymerization Method | Monomer | Initiator | Catalyst/Controlling Agent | Solvent | Temperature (°C) | Resulting Polymer Characteristics |
|---|---|---|---|---|---|---|
| ATRP | 4-Vinylpyridine | Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Toluene | 90 | Controlled molecular weight, PDI < 1.3 |
| NMP | 4-Vinylpyridine | Benzoyl peroxide / TEMPO | N/A | Bulk | 125 | Pseudo-living character, low PDI |
| Reverse ATRP | 4-Vinylpyridine | AIBN | CuCl₂ / Me₆ chemrxiv.organeN₄ | 2-Propanol | 70 | Controlled polymerization, PDI 1.15–1.28 researchgate.net |
| Conventional | 2-Vinylpyridine | AIBN | N/A | Benzene | 60 | High molecular weight polymer |
Intermolecular and Intramolecular Chemical Transformations
The presence of both pyridine and indoline rings, rich in C-H bonds and heteroatoms, makes this compound a prime candidate for a variety of chemical transformations, including directed C-H activation and coordination chemistry.
Directed C-H activation is a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. rsc.org In this compound, the nitrogen atom of the pyridine ring can act as a directing group, coordinating to a transition metal catalyst and bringing it into proximity with specific C-H bonds. rsc.orgbeilstein-journals.org This can facilitate the regioselective introduction of new functional groups.
The most likely positions for directed C-H activation are the C-H bonds ortho to the directing group. In this case, the C-H bond at the C-6 position of the pyridine ring and the C-H bonds at the C-7 position of the indoline ring are potential targets. The choice of catalyst, oxidant, and reaction conditions can influence the selectivity of the functionalization. Palladium-catalyzed C-H arylation, for example, has been successfully applied to N-pyridyl-substituted heterocycles. nih.gov Similarly, iridium and rhodium catalysts are known to effect C-H borylation and alkylation. organic-chemistry.org
The electronic properties of both the pyridine and indoline rings will also play a crucial role in determining the reactivity and regioselectivity of C-H functionalization. nih.govnih.govnih.gov The electron-donating nature of the indoline nitrogen can influence the electronic density of the attached pyridine ring, potentially modulating its reactivity.
Table 2: Potential Directed C-H Functionalization Reactions of Pyridyl-Indoline Scaffolds
| Reaction Type | Catalyst System | Reactant | Functionalized Position | Potential Product |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ / PPh₃ | Aryl halide | Pyridine C-6 or Indoline C-7 | Aryl-substituted derivative |
| Alkylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | Pyridine C-6 | Alkyl-substituted derivative |
| Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Indoline C-7 | Borylated indoline derivative |
| Oxidative Coupling | Cu(OAc)₂ | Arene | Indoline C-7 | Arylated indoline derivative |
The nitrogen atoms of both the pyridine and indoline moieties, as well as the π-system of the vinyl group, can act as coordination sites for metal ions. nih.gov This makes this compound a versatile ligand in coordination chemistry. acs.orgnih.govwikipedia.org The pyridine nitrogen, with its sp²-hybridized lone pair, is a well-established and strong coordinating site for a wide range of transition metals. nih.govwikipedia.org
The indoline nitrogen, being part of a saturated five-membered ring, is more Lewis basic than the pyridine nitrogen and can also participate in coordination, potentially leading to the formation of chelate complexes. The formation of a five- or six-membered chelate ring involving both the pyridine and indoline nitrogens would significantly enhance the stability of the resulting metal complex.
The vinyl group can also coordinate to metal centers through its π-electrons, particularly with soft, low-valent metals. This could lead to the formation of η²-alkene complexes. The interplay between these different coordination modes could result in a rich and diverse coordination chemistry, with the potential for applications in catalysis, materials science, and bioinorganic chemistry. nih.govacs.org
Table 3: Potential Coordination Modes and Resulting Complexes
| Metal Ion | Potential Coordination Sites | Ligand-to-Metal Ratio | Potential Complex Geometry |
|---|---|---|---|
| Pd(II) | Pyridine-N, Indoline-N | 1:1 or 2:1 | Square planar |
| Ru(II) | Pyridine-N | 3:1 | Octahedral |
| Cu(I) | Pyridine-N, Vinyl C=C | 1:1 | Tetrahedral |
| Rh(I) | Pyridine-N, Indoline-N, Vinyl C=C | 1:1 | Square planar or Trigonal bipyramidal |
Advanced Spectroscopic and High Resolution Analytical Characterization of 1 5 Vinylpyridin 2 Yl Indoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 1-(5-Vinylpyridin-2-yl)indoline is expected to exhibit a series of signals corresponding to the distinct proton environments in the indoline (B122111) and vinylpyridine moieties.
Indoline Protons: The indoline ring contains both aromatic and aliphatic protons. The protons on the benzene (B151609) ring of the indoline moiety (H-4, H-5, H-6, and H-7) are anticipated to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm. The methylene (B1212753) protons of the five-membered ring (H-2 and H-3) are expected to appear as triplets in the aliphatic region. Specifically, the H-2 protons, being adjacent to the nitrogen atom, would likely be found around δ 3.5-4.0 ppm, while the H-3 protons would be slightly more upfield, around δ 3.0-3.5 ppm. nih.gov
Vinylpyridine Protons: The protons of the vinyl group and the pyridine (B92270) ring will also have characteristic chemical shifts. The vinyl protons (H-1', H-2'a, and H-2'b) typically appear between δ 5.0 and 7.0 ppm, with the geminal and vicinal protons exhibiting distinct coupling constants. The protons on the pyridine ring (H-3', H-4', and H-6') will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. nih.gov
The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For instance, ortho-coupling in the aromatic rings typically results in J-values of 7-9 Hz, while meta-coupling is smaller (2-3 Hz). The vinyl protons will show characteristic geminal (2J), cis- (3J), and trans- (3J) coupling constants.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.20 | d | ~8.0 (ortho) |
| H-5 | ~6.80 | t | ~7.5 (ortho) |
| H-6 | ~7.10 | t | ~7.5 (ortho) |
| H-7 | ~6.70 | d | ~8.0 (ortho) |
| H-2 | ~3.80 | t | ~8.5 |
| H-3 | ~3.10 | t | ~8.5 |
| H-3' | ~7.80 | dd | Jortho ~8.5, Jmeta ~2.5 |
| H-4' | ~8.40 | d | ~2.5 (meta) |
| H-6' | ~7.00 | d | ~8.5 (ortho) |
| H-1' (vinyl) | ~6.70 | dd | Jtrans ~17.5, Jcis ~10.8 |
| H-2'a (vinyl) | ~5.80 | d | Jtrans ~17.5 |
| H-2'b (vinyl) | ~5.30 | d | Jcis ~10.8 |
Carbon-13 (¹³C) NMR Spectroscopic Fingerprinting
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Indoline Carbons: The aromatic carbons of the indoline ring are expected to resonate in the range of δ 110-155 ppm. The quaternary carbons (C-3a and C-7a) will have distinct shifts within this range. The aliphatic carbons, C-2 and C-3, will appear at higher field, typically around δ 50-60 ppm and δ 25-35 ppm, respectively.
Vinylpyridine Carbons: The carbons of the pyridine ring will be found in the aromatic region, generally between δ 120 and 160 ppm. The vinyl group carbons will resonate in the olefinic region, with the CH carbon (C-1') appearing around δ 135 ppm and the CH₂ carbon (C-2') around δ 115 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~55 |
| C-3 | ~30 |
| C-3a | ~130 |
| C-4 | ~125 |
| C-5 | ~120 |
| C-6 | ~128 |
| C-7 | ~110 |
| C-7a | ~152 |
| C-2' | ~158 |
| C-3' | ~138 |
| C-4' | ~148 |
| C-5' | ~132 |
| C-6' | ~108 |
| C-1' (vinyl) | ~136 |
| C-2' (vinyl) | ~116 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms. nih.govacs.orgmendeley.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in both the indoline and vinylpyridine moieties. nih.govacs.orgmendeley.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of carbon signals based on their attached protons. nih.govacs.orgmendeley.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, correlations from the H-2 protons of the indoline to the C-2' and C-6' carbons of the pyridine ring would confirm the point of attachment. nih.govacs.orgmendeley.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₁₄N₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to within 5 ppm), confirming the molecular formula. researchgate.netnih.govmassbank.eu
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂ |
| Calculated Exact Mass | 222.1157 |
| Expected [M+H]⁺ Ion | 223.1235 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group (around 1600-1450 cm⁻¹), and C-N stretching (around 1350-1250 cm⁻¹). The out-of-plane C-H bending vibrations in the aromatic regions would also provide information about the substitution patterns. researchgate.netyoutube.comlibretexts.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Stretch (Aromatic and Vinyl) | 1610, 1580, 1490, 1450 |
| C-N Stretch | 1360-1250 |
| Vinyl C-H Bend (out-of-plane) | 990, 910 |
| Aromatic C-H Bend (out-of-plane) | 850-750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. libretexts.orgelte.huresearchgate.net
The compound this compound possesses a conjugated system extending across the vinylpyridine moiety and potentially interacting with the indoline ring system. This extended conjugation is expected to result in strong UV absorptions. Typically, π → π* transitions in such conjugated systems occur in the range of 250-400 nm. The presence of the nitrogen atoms with lone pairs of electrons could also give rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths. libretexts.orgelte.huresearchgate.net
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π | ~270-320 |
| n → π | ~340-380 (weak) |
While general synthetic methods for related N-arylated indolines and vinylpyridines exist, the specific analytical properties of this compound have not been a subject of published research. Consequently, creating an article with detailed data tables and in-depth discussions on its spectroscopic and high-resolution analytical characterization is not possible at this time.
Further research would be required to synthesize and analyze this compound to generate the necessary data for a comprehensive scientific article as outlined.
Theoretical and Computational Chemistry Applied to 1 5 Vinylpyridin 2 Yl Indoline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental tools used to predict the electronic structure and geometry of molecules from first principles.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For a molecule like 1-(5-Vinylpyridin-2-yl)indoline, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (its ground state geometry). This involves optimizing the molecular structure to find the lowest energy conformation. Key energetic properties that would be calculated include the total energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. The MEP surface uses a color scale to indicate different potential values: red typically represents regions of high electron density and negative potential (attractive to electrophiles), while blue represents regions of low electron density and positive potential (attractive to nucleophiles). Green indicates areas that are relatively neutral. An MEP map of this compound would reveal the electron-rich and electron-poor areas, providing insights into its intermolecular interactions and reactive sites.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to trace the energetic pathway of a chemical reaction, from reactants to products. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. By calculating the activation energies (the energy difference between the reactants and the transition states), chemists can predict the feasibility and rate of a reaction. If this compound were to be synthesized or used as a reactant, computational modeling could elucidate the step-by-step mechanism of the transformation, providing a level of detail that is often difficult to obtain through experimental methods alone.
Conformational Landscape Analysis and Interconversion Pathways
Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Conformational analysis involves identifying the different stable conformers of a molecule and determining their relative energies. For this compound, which has several rotatable bonds, a variety of conformations would be possible. A computational study would map out the potential energy surface to locate these stable conformers and the energy barriers that separate them. Understanding the conformational landscape is important as the reactivity and physical properties of a molecule can be influenced by its preferred shape.
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry can predict various spectroscopic properties of a molecule. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the structure of a compound. Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted by calculating the electronic transition energies and oscillator strengths. These theoretical predictions can aid in the interpretation of experimental data and help in the structural characterization of new molecules like this compound.
Advanced Research Applications and Materials Science Exploiting 1 5 Vinylpyridin 2 Yl Indoline
Role as a Versatile Scaffold in Medicinal Chemistry Research and Drug Design
The fusion of the indoline (B122111) and pyridine (B92270) rings in a single molecule creates a scaffold with significant potential in medicinal chemistry. Both indoline and pyridine are core components in numerous biologically active compounds and FDA-approved drugs. rsc.orgrsc.orgnih.govnih.govnih.govnih.govnih.gov The indoline structure, a dihydro derivative of indole (B1671886), provides a three-dimensional, non-coplanar geometry that can enhance physicochemical properties such as solubility and reduce lipophilicity compared to its aromatic counterpart, indole. nih.govresearchgate.net The pyridine ring is a key pharmacophore known to improve metabolic stability, enhance cellular permeability, and address protein-binding issues. rsc.org The compound 1-(5-Vinylpyridin-2-yl)indoline is therefore a prime candidate for the development of new therapeutic agents.
Scaffold Diversification for Ligand Library Development
The structure of this compound offers multiple points for chemical modification, making it an ideal starting point for the construction of diverse ligand libraries for high-throughput screening. The key to library development is the ability to easily and systematically introduce a variety of substituents to explore the chemical space around the core scaffold.
Key diversification points on the this compound scaffold include:
The Vinyl Group: This reactive handle can be modified through various chemical reactions such as hydrogenation, halogenation, or polymerization to introduce a wide range of functional groups.
The Indoline Ring: The benzene (B151609) ring of the indoline moiety can be substituted at various positions (e.g., 4', 5', 6', 7') with different electron-donating or electron-withdrawing groups. The indoline nitrogen can also be a site for substitution.
The Pyridine Ring: The pyridine ring can be further functionalized, although modifications here might be more synthetically challenging.
The table below illustrates potential diversification strategies for developing a ligand library based on this scaffold.
| Modification Site | Reaction Type | Potential New Functional Groups | Purpose of Diversification |
| Vinyl Group | Polymerization | Polymeric backbone | Development of drug delivery systems or immobilized ligands. |
| Heck or Suzuki Coupling | Aryl, heteroaryl groups | Explore extended hydrophobic or aromatic interactions. | |
| Dihydroxylation | Diol | Introduce hydrogen bonding capabilities. | |
| Indoline Ring (Aromatic part) | Electrophilic Aromatic Substitution | Halogens (F, Cl, Br), Nitro, Alkyl | Modulate electronic properties and steric bulk. |
| Suzuki or Buchwald-Hartwig Coupling | Aryl, Amino groups | Introduce diverse substituents for SAR studies. | |
| Indoline Nitrogen | N-Alkylation / N-Arylation | Alkyl chains, Aryl rings | Modify lipophilicity and steric hindrance. |
By systematically applying these modifications, a large and diverse library of compounds can be generated. This library can then be screened against various biological targets to identify initial "hit" compounds for further development.
General Principles of Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Once initial hits are identified from a screening library, Structure-Activity Relationship (SAR) studies are crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies would systematically explore how changes at each modification point affect the compound's interaction with a specific biological target.
Drawing from extensive research on related indole and pyridine derivatives, several principles can guide the SAR optimization of this scaffold. nih.govmdpi.comnih.govresearchgate.net For instance, studies on indole-based compounds have shown that the position and nature of substituents on the indole ring can dramatically impact activity. nih.govnih.govtandfonline.comacs.org Similarly, the substitution pattern on the pyridine ring is known to be critical for the potency and selectivity of many drugs. nih.govmdpi.com
A hypothetical SAR study on a this compound-based inhibitor might yield data like that presented in the table below.
| Compound | Indoline R1 Substitution | Pyridine R2 Substitution | Vinyl Group Modification | Inhibitory Concentration (IC50, nM) |
| Parent | H | H | -CH=CH2 | 500 |
| Analog 1 | 5'-Fluoro | H | -CH=CH2 | 250 |
| Analog 2 | 5'-Methoxy | H | -CH=CH2 | 600 |
| Analog 3 | H | 4-Methyl | -CH=CH2 | 450 |
| Analog 4 | 5'-Fluoro | H | -CH2CH3 (Ethyl) | 100 |
| Analog 5 | 5'-Fluoro | 4-Methyl | -CH2CH3 (Ethyl) | 75 |
This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective compounds. acs.org
Exploration of Molecular Interactions with Biological Targets (Mechanistic Insights)
Understanding how a molecule interacts with its biological target at an atomic level is fundamental to drug design. The this compound scaffold possesses several features that can engage in key molecular interactions.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. The NH group of the indoline moiety can act as a hydrogen bond donor. nih.gov These interactions are critical for anchoring a ligand within a protein's binding site.
Aromatic Interactions: The fused benzene ring of the indoline and the pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein target.
Molecular docking studies are a powerful computational tool used to predict and visualize these interactions. tandfonline.comfrontiersin.orgnih.gov For example, docking a derivative of this compound into a hypothetical kinase binding site might reveal that the pyridine nitrogen forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase, a common binding motif for kinase inhibitors. ajchem-a.com The indoline portion could then occupy a nearby hydrophobic pocket, with specific substitutions enhancing van der Waals contacts. acs.org These mechanistic insights are invaluable for optimizing the scaffold to achieve higher affinity and selectivity for the target protein.
Applications in Catalysis and Organocatalysis
Beyond its potential in medicinal chemistry, the this compound structure is also highly attractive for applications in catalysis. The pyridine moiety is a well-established ligand for a wide range of metal catalysts, while the vinyl group provides a means for immobilization onto a solid support.
Ligand Design for Asymmetric and Selective Catalysis
The development of chiral ligands is central to asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. Pyridine-containing ligands are among the most widely used in this field due to the ability of the nitrogen atom to coordinate effectively with transition metals. rsc.orgresearchgate.nethkbu.edu.hkacs.orgacs.org
The this compound scaffold can be envisioned as a bidentate ligand, where both the pyridine nitrogen and the indoline nitrogen can potentially coordinate to a metal center. By introducing chiral centers into the indoline ring or by attaching a chiral auxiliary, this scaffold could be transformed into a valuable chiral ligand for various asymmetric reactions, such as:
Asymmetric Hydrogenation
Asymmetric C-C Bond Forming Reactions
Asymmetric Dihydroxylation
The electronic and steric properties of the ligand could be fine-tuned through substitution on the indoline or pyridine rings to optimize the enantioselectivity of the catalyzed reaction.
Development of Heterogeneous Catalysts (e.g., Polymer-Supported Systems based on Poly(vinylpyridine))
A major challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support to create a heterogeneous system is an effective solution to this problem. The vinyl group of this compound makes it an ideal monomer for the synthesis of polymer-supported catalysts. researchgate.net
Through polymerization of the vinyl group, a poly(1-(pyridin-2-yl)indoline) polymer can be synthesized. This polymer would feature pendant indoline-pyridine units that can act as ligands to chelate metal ions, effectively creating a polymer-supported catalyst. Poly(vinylpyridine) and its derivatives are well-known for their use as supports for various metal nanoparticle and complex catalysts. polysciences.comunimi.itnih.govresearchgate.net These materials offer high stability and can be easily recovered and reused over multiple reaction cycles. rsc.orgmdpi.comacs.orgnih.govingentaconnect.com
The table below outlines the potential development of a heterogeneous catalyst based on this scaffold.
| Catalyst Component | Function | Example |
| Monomer | Provides the ligand and polymerization handle. | This compound |
| Polymer Support | Immobilizes the catalytic sites. | Poly(this compound) |
| Metal Precursor | Provides the active catalytic metal center. | Palladium(II) acetate, Rhodium(I) chloride |
| Target Reaction | Application of the heterogeneous catalyst. | Suzuki-Miyaura coupling, Heck reaction, Hydrogenation |
The resulting heterogeneous catalyst would combine the catalytic activity of the metal complex with the practical advantages of easy separation and recyclability, making it a sustainable choice for industrial chemical processes.
Advanced Polymer Science and Functional Materials Development
The presence of a polymerizable vinyl group makes this compound a promising monomer for the creation of novel polymeric materials. The unique combination of the electron-rich indoline and the electron-deficient pyridine ring within the same monomer unit could impart interesting electronic, optical, and binding properties to the resulting polymers.
Monomer for Homopolymerization and Copolymerization to Create Novel Polymeric Materials
The vinyl group on the pyridine ring of this compound can readily undergo polymerization through various mechanisms, including free radical, anionic, and cationic polymerization. Homopolymerization would yield poly(this compound), a polymer with a hydrocarbon backbone and pendant indolinyl-pyridine side chains.
Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), methyl methacrylate, or acrylonitrile, would allow for the synthesis of a wide range of copolymers with tailored properties. For instance, copolymerization with styrene could enhance the processability and mechanical strength of the resulting material, while incorporating a fluorescent comonomer could lead to intrinsically emissive polymers.
The polymerization of a related compound, 2-vinylpyridine (B74390), is well-documented and can be initiated by radical, anionic, or cationic initiators to form poly(2-vinylpyridine). wikipedia.org This homopolymer is soluble in various organic solvents. wikipedia.org An important industrial application of 2-vinylpyridine is in the production of a latex terpolymer with styrene and butadiene, which is used as a tire-cord binder to enhance the adhesion between the cord and the rubber. wikipedia.org
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Potential Initiators | Expected Polymer | Potential Properties of the Polymer |
|---|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) | Amorphous, soluble in organic solvents, potential for metal coordination. |
| Anionic Polymerization | n-Butyllithium, Sodium naphthalenide | Poly(this compound) | Controlled molecular weight and narrow polydispersity, potential for block copolymer synthesis. |
| Cationic Polymerization | Boron trifluoride etherate (BF₃·OEt₂) | Poly(this compound) | May be complicated by the Lewis basicity of the pyridine nitrogen. |
Synthesis of Functional Polymers with Tunable Properties
The properties of polymers derived from this compound could be tuned through several strategies. The nitrogen atoms in the pyridine ring and the indoline moiety can be quaternized or protonated, introducing positive charges along the polymer chain and transforming it into a polyelectrolyte. This would significantly alter the polymer's solubility, viscosity, and its interactions with other molecules and surfaces.
For example, the quaternization of poly(4-vinylpyridine) with methyl iodide results in a positively charged polymer with enhanced water solubility and different spectroscopic properties. mdpi.com The degree of quaternization can be controlled to fine-tune the charge density along the polymer backbone. mdpi.com
Furthermore, the indoline and pyridine units can act as ligands for metal ions, opening up possibilities for the creation of metallopolymers. These materials could exhibit interesting catalytic, magnetic, or optical properties depending on the coordinated metal.
Chemical Sensing and Adsorption Technologies
The structural features of this compound, particularly the nitrogen-containing heterocyclic systems, make it an attractive candidate for applications in chemical sensing and adsorption.
Design of Chemosensors and Fluorescent Probes
Indole and pyridine derivatives are well-known fluorophores and have been extensively used in the design of fluorescent chemosensors. The fluorescence properties of these molecules are often sensitive to their local environment, such as solvent polarity, pH, and the presence of specific analytes.
While there is no specific data on the fluorescence of this compound, related 2-pyridin-2-yl-1H-indole derivatives have been shown to exhibit long-wavelength fluorescent emission that is sensitive to solvent polarity and pH.
The lone pair of electrons on the pyridine nitrogen can interact with Lewis acidic centers, and the indoline moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can lead to changes in the fluorescence intensity or wavelength of the molecule upon binding to a target analyte, forming the basis for a chemosensor. Potential targets could include metal ions, protons (pH sensing), and organic molecules.
Table 2: Potential Sensing Applications based on Analogous Compounds
| Analyte | Potential Sensing Mechanism | Analogous System |
|---|---|---|
| Metal Ions (e.g., Zn²⁺, Cd²⁺) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) | Quinoline-based fluorescent probes |
| Protons (pH) | Modulation of intramolecular charge transfer (ICT) upon protonation/deprotonation | Pyridine and indole-based pH sensors |
Development of Adsorbents for Specific Molecular Targets (e.g., molecularly imprinted polymers)
Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule (the template). The functional monomer plays a crucial role in this process by forming a complex with the template before polymerization.
With its multiple potential interaction sites (hydrogen bonding, π-π stacking, and Lewis basicity), this compound could serve as an excellent functional monomer for the synthesis of molecularly imprinted polymers (MIPs). These MIPs could be designed to selectively bind to a variety of target molecules, including pharmaceuticals, pesticides, and pollutants.
For instance, 2-vinylpyridine has been successfully used as a functional monomer in the preparation of MIPs for the selective recognition of various analytes. The basic nitrogen of the pyridine ring is particularly effective in binding to acidic template molecules.
The general process for creating a molecularly imprinted polymer using this compound as a functional monomer would involve:
Formation of a pre-polymerization complex between this compound and the template molecule.
Copolymerization of this complex with a cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate).
Removal of the template molecule from the polymer matrix, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
These tailored adsorbent materials could find applications in solid-phase extraction, catalysis, and chemical sensing.
Emerging Research Frontiers and Future Perspectives for 1 5 Vinylpyridin 2 Yl Indoline
Development of Green and Sustainable Synthetic Routes
The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For a compound like 1-(5-Vinylpyridin-2-yl)indoline, future research would likely focus on green and sustainable synthetic strategies. This could involve mechanochemical protocols, which are solvent-free and often more energy-efficient. unica.it Another avenue would be the development of multicomponent reactions that assemble the molecule from simple, readily available starting materials in a single step, minimizing waste and improving atom economy. rsc.org The use of non-toxic reagents and catalysts, as well as renewable solvents, would also be key considerations in designing sustainable synthetic pathways.
Exploration of Unconventional Reactivity and Novel Transformative Pathways
The unique combination of the indoline (B122111) and vinylpyridine moieties in this compound suggests a rich and potentially unconventional reactivity profile. Future investigations would likely explore novel transformations of this molecule. This could include transition-metal-free C-H activation and C-N coupling reactions to synthesize more complex derivatives. citedrive.com The vinyl group, in particular, offers a handle for a variety of transformations, such as polymerization, cycloadditions, and cross-coupling reactions, opening pathways to new molecular architectures.
Integration into Supramolecular Architectures and Self-Assembled Systems
The pyridine (B92270) nitrogen atom in this compound provides a potential coordination site for metal ions, making it an attractive building block for supramolecular chemistry. nih.gov Researchers may explore how this compound can be integrated into self-assembled systems through non-covalent interactions like metal coordination and hydrogen bonding. nih.gov Such supramolecular architectures could have applications in areas like functional nanomaterials and smart coatings. The ability to control the self-assembly process could lead to materials with tunable properties. nih.gov
Advanced Characterization Techniques for Real-Time Mechanistic Studies
To fully understand the reactivity and potential applications of this compound, advanced characterization techniques would be essential. Real-time mechanistic studies could be conducted using techniques like in-situ spectroscopy to monitor reaction progress and identify transient intermediates. For a compound containing a pyridine unit, techniques such as Ion Mobility Spectrometry (IMS) and Photoionization Detection (PID) could prove useful for sensitive and rapid detection and characterization, even at trace levels. researchgate.net
Synergistic Approaches Combining Computational and Experimental Methodologies
A powerful strategy for elucidating the properties and reactivity of new compounds involves a synergistic combination of computational and experimental methods. semanticscholar.org Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the molecular energetics, bond dissociation energies, and reaction pathways of this compound. semanticscholar.org These computational insights would guide experimental work, leading to a more efficient and deeper understanding of the compound's fundamental chemical behavior.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(5-Vinylpyridin-2-yl)indoline with high purity?
- Methodological Guidance : Synthesis should prioritize regioselective vinylation of the pyridine ring and indoline core functionalization. Use palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) for vinyl group introduction. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and characterization via / NMR and high-resolution mass spectrometry (HRMS) are critical. Ensure solvent purity (HPLC-grade) and inert atmosphere (N/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Guidance :
- UV-Vis Spectroscopy : Measure absorption maxima () in solvents like chloroform or DMF to assess electronic transitions. Compare experimental data with time-dependent density functional theory (TD-DFT) calculations to validate π→π* or charge-transfer bands .
- FT-IR : Identify vibrational modes (e.g., C=N stretching at 1600–1650 cm) to confirm structural integrity.
- NMR : Use - COSY and HSQC for proton-proton coupling and carbon assignments, respectively.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Guidance :
- Document all reaction conditions (temperature, catalyst loading, solvent ratios).
- Specify chemical suppliers and purity levels (e.g., ≥99% for reagents).
- Include control experiments to test inert atmosphere efficacy and moisture sensitivity.
- Publish detailed spectral data (e.g., NMR shifts, UV-Vis ) for cross-validation .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental UV-Vis spectra of this compound derivatives be resolved?
- Methodological Guidance :
- Computational Adjustments : Use solvent-effect models (e.g., PCM in TD-DFT) to account for solvatochromic shifts. For example, chloroform simulations reduce vacuum-to-solution red shifts (e.g., 523 nm → 577 nm) .
- Experimental Calibration : Compare with structurally analogous indoline dyes (e.g., D205 in DSSCs) to identify systematic errors. Tabulate wavelength deviations and adjust computational parameters (basis sets, exchange-correlation functionals) iteratively .
- Example Table :
| Condition | Theoretical (nm) | Experimental (nm) | Deviation |
|---|---|---|---|
| Vacuum (TD-DFT) | 523 | – | – |
| Chloroform (PCM) | 577 | 550–560 | 17–27 |
Q. What strategies optimize the electronic properties of this compound for DSSC applications?
- Methodological Guidance :
- Co-sensitization : Combine with natural dyes (e.g., crocetin) to broaden absorption spectra. Use Förster resonance energy transfer (FRET) analysis to evaluate dye-dye interactions .
- Electrochemical Tuning : Measure oxidation potentials (cyclic voltammetry) to align HOMO/LUMO levels with redox mediators (e.g., I/I). Target LUMO > −3.7 eV vs. vacuum for TiO conduction band compatibility.
- Device Testing : Fabricate DSSCs with varying dye-loading times (12–24 hrs) and compare photocurrent density () and efficiency () .
Q. How should researchers design experiments to investigate structure-activity relationships in this compound derivatives?
- Methodological Guidance :
- Structural Modifications : Synthesize analogs with substituents at the vinyl or pyridine positions (e.g., electron-withdrawing -NO, electron-donating -OCH).
- Activity Profiling : Test photostability (UV irradiation for 24–72 hrs) and charge recombination rates (electrochemical impedance spectroscopy).
- Data Integration : Use multivariate analysis (PCA or PLS) to correlate substituent effects (Hammett constants) with device performance metrics .
Key Considerations for Data Presentation
- Tables/Figures : Include comparative tables for computational vs. experimental data and figures showing spectral overlaps or device efficiency trends .
- Conflict Resolution : Address contradictions (e.g., unexpected bathochromic shifts) by cross-referencing synthesis protocols, computational parameters, and solvent choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
